N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide
Overview
Description
N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide: is a chemical compound with the molecular formula C14H31BrN2S and a molecular weight of 339.38 g/mol . It belongs to the family of amidine derivatives and is characterized by the presence of a sulfanyl group attached to an undecyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of undecylsulfanyl compounds with dimethylamine under specific conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry: N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is used as a reagent in organic synthesis, particularly in the formation of amidine derivatives .
Biology: In biological research, this compound is used to study the interactions of sulfanyl groups with biological molecules and their potential effects on cellular processes .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds .
Mechanism of Action
The mechanism of action of N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group plays a crucial role in modulating the activity of these targets, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
- N,N’-dimethyl(ethylsulfanyl)methanimidamide hydrobromide
- N,N’-dimethyl(propylsulfanyl)methanimidamide hydrobromide
- N,N’-dimethyl(butylsulfanyl)methanimidamide hydrobromide
Uniqueness: N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is unique due to its longer undecyl chain, which imparts distinct physicochemical properties and biological activities compared to its shorter-chain analogs .
Properties
IUPAC Name |
undecyl N,N'-dimethylcarbamimidothioate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-17-14(15-2)16-3;/h4-13H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFIOFNPKFLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSC(=NC)NC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.